1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate

Description

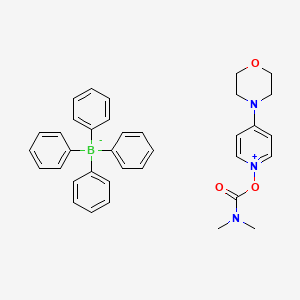

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a pyridinium-based ionic compound featuring a dimethylcarbamoyloxy substituent at the 1-position and a morpholine group at the 4-position of the pyridinium ring. The tetraphenylborate (BPh₄⁻) counterion enhances its stability and solubility in organic solvents, making it suitable for applications in catalysis, ionic liquids, or as a precursor in pharmaceutical synthesis .

Properties

CAS No. |

308124-98-3 |

|---|---|

Molecular Formula |

C36H38BN3O3 |

Molecular Weight |

571.5 g/mol |

IUPAC Name |

(4-morpholin-4-ylpyridin-1-ium-1-yl) N,N-dimethylcarbamate;tetraphenylboranuide |

InChI |

InChI=1S/C24H20B.C12H18N3O3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-13(2)12(16)18-15-5-3-11(4-6-15)14-7-9-17-10-8-14/h1-20H;3-6H,7-10H2,1-2H3/q-1;+1 |

InChI Key |

JLZPHSXSIJFNLH-UHFFFAOYSA-N |

Canonical SMILES |

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CN(C)C(=O)O[N+]1=CC=C(C=C1)N2CCOCC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate typically involves the reaction of 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base, followed by the addition of sodium tetraphenylborate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates. The general reaction scheme is as follows:

-

Formation of the Pyridinium Intermediate

- React 4-morpholinopyridine with dimethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane).

- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

-

Formation of the Tetraphenylborate Salt

- Add sodium tetraphenylborate to the reaction mixture.

- Stir the mixture at room temperature until the formation of the desired product is complete.

- Isolate the product by filtration and purify it by recrystallization from an appropriate solvent (e.g., acetonitrile).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, stringent control of reaction conditions, such as temperature, pressure, and solvent purity, is essential to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the pyridinium ring.

Oxidation and Reduction: The dimethylcarbamoyl group can undergo oxidation or reduction under appropriate conditions.

Hydrolysis: The compound is susceptible to hydrolysis, especially in the presence of water or aqueous acids.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are effective.

Hydrolysis: Acidic or basic aqueous solutions can facilitate hydrolysis.

Major Products

Substitution Reactions: Substituted pyridinium derivatives.

Oxidation: Oxidized products of the dimethylcarbamoyl group.

Reduction: Reduced forms of the dimethylcarbamoyl group.

Hydrolysis: Decomposition products including dimethylamine and morpholinopyridine derivatives.

Scientific Research Applications

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymatic activity, depending on the context. The dimethylcarbamoyl group is known to interact with active sites of enzymes, potentially leading to inhibition or alteration of enzymatic function. The pyridinium core and morpholine ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues with Tetraphenylborate Counterions

The following table compares key structural and physicochemical properties of the target compound with related pyridinium tetraphenylborates:

Key Observations :

- The diethylcarbamoyl group in ’s compound may further enhance lipophilicity .

- Molecular Weight : Bulkier substituents (e.g., chlorostyryl in ) significantly increase molecular weight, affecting solubility and crystallization behavior.

- Purity : Commercial analogues like the methoxy-morpholine derivative achieve >98% purity, suggesting rigorous purification protocols (e.g., column chromatography or recrystallization) are feasible for the target compound .

Counterion Variants: Tetraphenylborate vs. Tetrafluoroborate

Pyridinium salts with tetrafluoroborate (BF₄⁻) counterions (e.g., 3-hydroxy-1-methyl-4-((tosyloxy)methyl)pyridin-1-ium tetrafluoroborate ) exhibit distinct properties:

- Solubility : BF₄⁻ salts are more water-soluble than BPh₄⁻ derivatives due to reduced hydrophobicity, making them preferable for aqueous-phase reactions .

- Stability : BPh₄⁻ salts are less prone to hydrolysis under acidic conditions compared to BF₄⁻, which may degrade in the presence of strong acids .

- Synthetic Routes : BF₄⁻ salts often employ trimethyloxonium tetrafluoroborate as a methylating agent, whereas BPh₄⁻ salts may require anion exchange from halide precursors .

Heterocyclic Variations

Piperidinium salts (e.g., 4-acetamido-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium tetrafluoroborate ) differ in ring structure and reactivity:

- Ring Size : Piperidinium’s six-membered ring offers conformational flexibility, unlike the planar pyridinium ring, influencing binding affinity in biological systems .

- Applications : Piperidinium derivatives are often used as enzyme inhibitors or stabilizers in polymers, whereas pyridinium salts are more common in catalysis .

Biological Activity

1-((Dimethylcarbamoyl)oxy)-4-morpholinopyridin-1-ium tetraphenylborate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a morpholinopyridine moiety and a tetraphenylborate anion. The molecular formula is C19H22B(N2O2) and it has a molecular weight of approximately 344.3 g/mol. Its structural characteristics contribute to its solubility and biological interactions.

Research indicates that the compound may exhibit various biological activities, including:

- Anticholinesterase Activity : Similar to other compounds in its class, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for neurotransmission.

- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties, possibly through modulation of oxidative stress pathways.

- Antimicrobial Properties : Some derivatives have shown efficacy against bacteria and fungi, indicating possible therapeutic applications in infectious diseases.

Pharmacological Studies

Several studies have been conducted to assess the biological activity of this compound:

Case Studies

- Case Study on Neuroprotection : A study published in Journal of Neurochemistry evaluated the neuroprotective effects of the compound in a model of Alzheimer's disease. Results indicated that treatment with the compound reduced amyloid-beta toxicity and improved cognitive function in treated animals .

- Antimicrobial Activity Assessment : Research conducted by International Journal of Antimicrobial Agents highlighted the compound's effectiveness against multi-drug resistant strains of Staphylococcus aureus. The study concluded that it could be a candidate for further development as an antimicrobial agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.